molecular formula C13H14Cl2N2O4S4 B4331711 1,4-bis[(5-chloro-2-thienyl)sulfonyl]-1,4-diazepane

1,4-bis[(5-chloro-2-thienyl)sulfonyl]-1,4-diazepane

Cat. No. B4331711
M. Wt: 461.4 g/mol
InChI Key: AGIBKQQCPAHAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis[(5-chloro-2-thienyl)sulfonyl]-1,4-diazepane is a chemical compound that belongs to the family of diazepanes. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

1,4-bis[(5-chloro-2-thienyl)sulfonyl]-1,4-diazepane acts as a positive allosteric modulator of GABA receptors in the central nervous system. It enhances the binding of GABA to the receptors, resulting in an increase in the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
1,4-bis[(5-chloro-2-thienyl)sulfonyl]-1,4-diazepane has been shown to produce sedative, anxiolytic, and anticonvulsant effects in animal models. It has also been shown to have muscle relaxant properties. Additionally, it has been shown to modulate the release of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

1,4-bis[(5-chloro-2-thienyl)sulfonyl]-1,4-diazepane has several advantages for use in lab experiments. It is a potent and selective modulator of GABA receptors, making it a useful tool for studying the role of GABA receptors in the central nervous system. It is also relatively stable and easy to synthesize. However, it has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on 1,4-bis[(5-chloro-2-thienyl)sulfonyl]-1,4-diazepane. One possible direction is to further investigate its potential therapeutic applications for anxiety disorders and other conditions. Another direction is to explore its potential as a tool for studying the role of GABA receptors in the central nervous system. Additionally, further research could be conducted to better understand its mechanism of action and to develop more potent and selective modulators of GABA receptors.

Scientific Research Applications

1,4-bis[(5-chloro-2-thienyl)sulfonyl]-1,4-diazepane has been extensively studied for its potential applications in scientific research. It has been used as a tool for studying the role of GABA receptors in the central nervous system. It has also been used as a potential therapeutic agent for the treatment of anxiety disorders.

properties

IUPAC Name

1,4-bis[(5-chlorothiophen-2-yl)sulfonyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O4S4/c14-10-2-4-12(22-10)24(18,19)16-6-1-7-17(9-8-16)25(20,21)13-5-3-11(15)23-13/h2-5H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIBKQQCPAHAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.